
9-hydroxy-5E,7Z,11Z,14Z-eicosatetraenoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-hydroxy-5E,7Z,11Z,14Z-eicosatetraenoic acid is an HETE having a 9-hydroxy group and (5E)-, (7Z)-, (11Z)- and (14Z)-double bonds. It has a role as a metabolite.
, also known as 9-hete, belongs to the class of organic compounds known as hydroxyeicosatetraenoic acids. These are eicosanoic acids with an attached hydroxyl group and four CC double bonds. Thus, is considered to be an eicosanoid lipid molecule. is considered to be a practically insoluble (in water) and relatively neutral molecule. has been detected in multiple biofluids, such as blood, cerebrospinal fluid, and urine. Within the cell, is primarily located in the membrane (predicted from logP) and cytoplasm.
Applications De Recherche Scientifique
Marine Eicosanoids and Biological Activities
One notable study reports the isolation of a similar compound, 8-(R)-HETE, from the Pacific starfish, highlighting the occurrence of these compounds in marine sources and suggesting a potential area for further exploration of 9-hydroxy eicosatetraenoic acids in marine biology (D’Auria, Minale, Riccio, & Uriarte, 1988).
Interaction with Cellular Receptors
Research has identified 5-oxo-ETE, a derivative of eicosatetraenoic acid, as a significant factor in human polymorphonuclear leukocytes. This compound has been found to induce calcium mobilization in these cells, suggesting a role in cellular signaling processes. The compound's interaction with the leukotriene B4 receptor indicates a potential for influencing immune responses (Falgueyret & Riendeau, 2000).
Potential in Treating Eosinophilic Diseases
5-Oxo-6,8,11,14-eicosatetraenoic acid (5-oxo-ETE), closely related to 9-hydroxy eicosatetraenoic acids, has been identified as a potent lipid chemoattractant for human eosinophils. Its actions are mediated by the OXE receptor, making it a target for studying and possibly treating eosinophilic diseases such as asthma (Patel et al., 2014).
Metabolic Pathways and Biological Effects
Further insights into the metabolism and biological effects of 5-oxo-ETE on human neutrophils reveal the importance of the 5-oxo group, omega-end of the molecule, and the carboxyl group for its biological activity. This study suggests a role for 5-oxo-ETE in immune responses and cellular signaling (Powell et al., 1996).
Synthesis and Biological Activities
Various hydroxy-eicosatetraenoic acids, including 9-hydroxy eicosatetraenoic acids, have been synthesized and studied for their biological activities. These studies provide a foundation for understanding the chemical properties and potential biological roles of these compounds (Boeynaems, Brash, Oates, & Hubbard, 1980).
Role in Chemotaxis and Cellular Activation
5-Oxo-eicosanoids, similar in structure to 9-hydroxy eicosatetraenoic acids, have been shown to be potent eosinophil chemotactic factors. This indicates a potential role in inflammatory responses and may provide insight into the function of related compounds (Schwenk & Schröder, 1995).
Propriétés
Formule moléculaire |
C20H32O3 |
|---|---|
Poids moléculaire |
320.5 g/mol |
Nom IUPAC |
(5E,7Z,11Z,14Z)-9-hydroxyicosa-5,7,11,14-tetraenoic acid |
InChI |
InChI=1S/C20H32O3/c1-2-3-4-5-6-7-8-10-13-16-19(21)17-14-11-9-12-15-18-20(22)23/h6-7,9-11,13-14,17,19,21H,2-5,8,12,15-16,18H2,1H3,(H,22,23)/b7-6-,11-9+,13-10-,17-14- |
Clé InChI |
KATOYYZUTNAWSA-DLJQHUEDSA-N |
SMILES isomérique |
CCCCC/C=C\C/C=C\CC(/C=C\C=C\CCCC(=O)O)O |
SMILES |
CCCCCC=CCC=CCC(C=CC=CCCCC(=O)O)O |
SMILES canonique |
CCCCCC=CCC=CCC(C=CC=CCCCC(=O)O)O |
Description physique |
Solid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



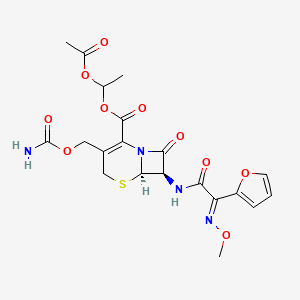
![(1E,19Z,21E)-27-hydroxy-23-(1-hydroxyethyl)-9,15-dimethylspiro[4,12,17,24-tetraoxapentacyclo[21.3.1.113,16.06,11.06,15]octacosa-1,9,19,21-tetraene-14,2'-oxirane]-3,18-dione](/img/structure/B1236176.png)
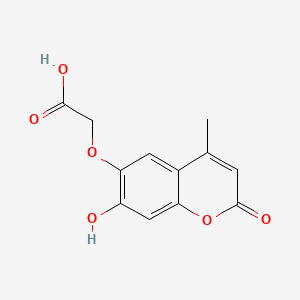
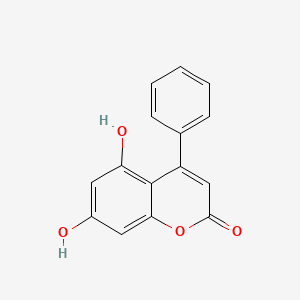
![methyl (1R,12R,14S,15Z)-15-ethylidene-13-(hydroxymethyl)-3-methyl-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraene-13-carboxylate](/img/structure/B1236180.png)
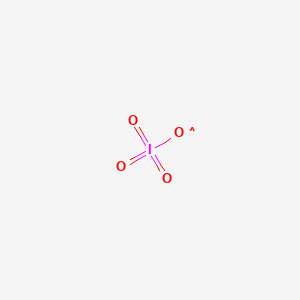
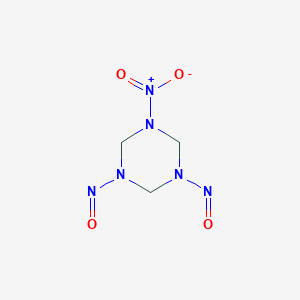
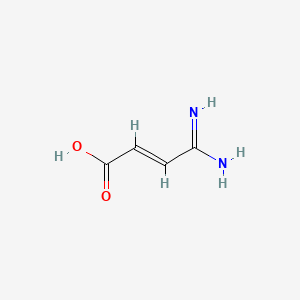
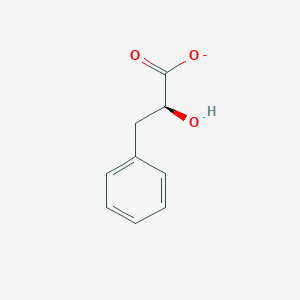


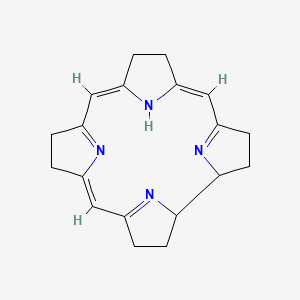
![[(3R,4R,4aR,5S,6R,6aR,6aS,6bR,8aR,10S,12aR,14bS)-5,6,10-trihydroxy-4a-(hydroxymethyl)-2,2,6a,6b,9,9,12a-heptamethyl-4-[(E)-2-methylbut-2-enoyl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicen-3-yl] (Z)-2-methylbut-2-enoate](/img/structure/B1236195.png)
![[[(2R,5R)-5-[2,4-dioxo-5-[(E)-prop-1-enyl]pyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B1236196.png)